Docusate Sodium

Description

Properties

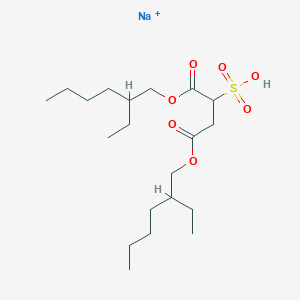

IUPAC Name |

sodium;1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O7S.Na/c1-5-9-11-16(7-3)14-26-19(21)13-18(28(23,24)25)20(22)27-15-17(8-4)12-10-6-2;/h16-18H,5-15H2,1-4H3,(H,23,24,25);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APSBXTVYXVQYAB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H37NaO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10041-19-7 (Parent) | |

| Record name | Docusate sodium [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8022959 | |

| Record name | Docusate sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Commercially available in rolls of very thin wax-like solid; as solution (50-75%) in various solvents; [Merck Index] White waxy solid; [MSDSonline] | |

| Record name | Docusate sodium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3967 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN WATER (G/L): 15 (25 °C), 23 (40 °C), 30 (50 °C), 55 (70 °C); SOL IN CARBON TETRACHLORIDE, PETROLEUM ETHER, NAPHTHA, XYLENE, DIBUTYL PHTHALATE, LIQUID PETROLATUM, ACETONE, ALCOHOL, VEGETABLE OILS; VERY SOL IN WATER-MISCIBLE ORGANIC SOLVENTS, FREELY SOL IN GLYCERIN, Water Solubility = 71000 mg/L @ 25 °C | |

| Record name | BIS(2-ETHYLHEXYL) SODIUM SULFOSUCCINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3065 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE, WAX-LIKE SOLID | |

CAS No. |

577-11-7 | |

| Record name | Docusate sodium [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Docusate sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Docusate sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.553 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOCUSATE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F05Q2T2JA0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BIS(2-ETHYLHEXYL) SODIUM SULFOSUCCINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3065 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Docusate Sodium: An In-depth Technical Guide on its Core Anionic Surfactant Properties

For Researchers, Scientists, and Drug Development Professionals

Docusate sodium, a widely recognized anionic surfactant, plays a pivotal role in pharmaceutical formulations, primarily owing to its excellent wetting, emulsifying, and dispersing properties. This technical guide delves into the core scientific principles of this compound, providing a comprehensive overview of its physicochemical characteristics, mechanism of action, and its application in enhancing the bioavailability of poorly soluble drugs. The information presented herein is curated from scientific literature to support research, development, and formulation activities.

Physicochemical Properties of this compound

This compound, chemically known as sodium 1,4-bis(2-ethylhexyl) sulfosuccinate, is a white, wax-like, plastic solid.[1] Its amphiphilic nature, possessing both a hydrophilic sulfonate group and hydrophobic ester groups, is central to its function as a surfactant.[2] A compilation of its key quantitative properties is presented below.

Table 1: Quantitative Physicochemical Properties of this compound

| Property | Value | Temperature (°C) | Reference(s) |

| Molecular Weight | 444.56 g/mol | N/A | [3] |

| Critical Micelle Concentration (CMC) | 0.11% w/v (aqueous solution) | 25 | [4] |

| 0.02% (w/v) | N/A | [5] | |

| Melting Point | 153-157 °C | N/A | [4] |

| Density | 1.16 g/cm³ | N/A | [4] |

| pH (1% w/v aqueous solution) | 5.8-6.9 | N/A | [4] |

Table 2: Solubility of this compound

| Solvent | Solubility | Temperature (°C) | Reference(s) |

| Water | 14 g/L | 25 | [1][6] |

| 55 g/L | 70 | [1][6] | |

| Ethanol | 1:30 | 25 | [1] |

| Chloroform | 1:1 | 25 | [1] |

| Diethyl ether | 1:1 | 25 | [1] |

| Petroleum ether | Practically unlimited | 25 | [1] |

| Glycerol | Highly soluble | N/A | [1] |

| Vegetable Oils | Highly soluble | N/A | [1] |

Mechanism of Action as an Anionic Surfactant

This compound's primary mechanism of action is the reduction of surface tension at the interface between oil and water.[7][8] This property is fundamental to its application as a stool softener, where it facilitates the penetration of water and fats into the fecal mass, leading to a softer, more easily passable stool.[8][9]

In the context of drug delivery, this compound's surfactant properties are harnessed to improve the dissolution and absorption of poorly water-soluble active pharmaceutical ingredients (APIs).[10][11] By forming micelles above its critical micelle concentration (CMC), this compound can encapsulate hydrophobic drug molecules, effectively increasing their solubility in aqueous environments.[5]

Beyond its direct surfactant effects, this compound has been shown to influence intestinal physiology. Studies suggest that it can stimulate the secretion of water and electrolytes in the jejunum, potentially through the inhibition of Na,K-ATPase activity and an increase in mucosal prostaglandin E2 (PGE2) content.[1][12] This, in turn, may lead to an increase in intracellular cyclic AMP (cAMP), further promoting fluid secretion.[1]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound Salt | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. phexcom.com [phexcom.com]

- 5. Effect of this compound on drug release from a controlled-release dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.hres.ca [pdf.hres.ca]

- 7. Effect of the Interaction Between an Ionic Surfactant and Polymer on the Dissolution of a Poorly Soluble Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Docusate - Wikipedia [en.wikipedia.org]

- 9. droracle.ai [droracle.ai]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Effect of dioctyl sodium sulfosuccinate on cyclic AMP and prostaglandin E2 contents, and Na,K-ATPase, adenylate cyclase and phosphodiesterase activities in rat intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

Synonyms for Docusate Sodium in research contexts (e.g., DSS, dioctyl sodium sulfosuccinate)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Docusate sodium, a widely recognized anionic surfactant, is a compound of significant interest in both clinical and research settings. While primarily known for its application as an emollient laxative, its utility extends into various research contexts, including drug formulation, toxicology, and cellular signaling. However, its nomenclature in scientific literature is varied and can be a source of confusion, most notably the use of the acronym "DSS," which it shares with the colitis-inducing agent, Dextran Sodium Sulfate. This guide provides a comprehensive overview of the synonyms for this compound, clarifies critical ambiguities, presents quantitative data on its properties and effects, details experimental protocols for its use in research, and explores its impact on cellular signaling pathways.

Decoding the Nomenclature: Synonyms and Chemical Identity

Accurate identification of this compound in literature is paramount. A variety of names and identifiers are used across different disciplines.

Table 1: Synonyms and Chemical Identifiers for this compound

| Category | Identifier |

| Common Name | This compound[1] |

| IUPAC Name | sodium 1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonate |

| CAS Number | 577-11-7 |

| Abbreviation | DOSS (Dioctyl sodium sulfosuccinate)[2] |

| Common Synonyms | Dioctyl sodium sulfosuccinate[2], Sodium dioctyl sulfosuccinate, Dioctyl sulfosuccinate sodium salt[3] |

| Commercial/Trade Names | Aerosol OT[4], Colace, Doxinate, and numerous others. |

| Chemical Formula | C₂₀H₃₇NaO₇S |

| Molecular Weight | 444.56 g/mol [3] |

Critical Clarification: this compound (DOSS) vs. Dextran Sodium Sulfate (DSS)

A significant point of confusion in gastrointestinal research is the acronym "DSS." While occasionally used for Dioctyl Sodium Sulfosuccinate, in the context of experimental colitis models, "DSS" overwhelmingly refers to Dextran Sodium Sulfate. Dextran Sodium Sulfate is a chemical used to induce intestinal inflammation in animal models and is fundamentally different from this compound in its chemical structure and biological effects. Researchers must carefully examine the context and chemical identifiers (like CAS numbers) in publications to distinguish between these two compounds.

Quantitative Data in Research Applications

The following tables summarize key quantitative data for this compound (referred to as Dioctyl Sodium Sulfosuccinate or DOSS for clarity in a research context) from various studies.

Table 2: Physicochemical and In Vitro Data for Dioctyl Sodium Sulfosuccinate (DOSS)

| Parameter | Value | Context |

| Critical Micelle Concentration (CMC) | 0.2 - 0.6 mM | In aqueous solution; a key parameter for its surfactant properties.[3] |

| Surface Tension | ~25-30 dyn/cm | At a concentration of 0.1% in water, demonstrating its high efficacy as a surfactant.[3] |

| PPARγ Activation | Dose-dependent | In vitro PPARγ transactivation assays using HEK293T/17 cells.[5] |

| 3T3-L1 Adipocyte Differentiation | Effective inducer | Used in combination with other agents to promote the differentiation of preadipocytes. |

Table 3: In Vivo and Toxicological Data for Dioctyl Sodium Sulfosuccinate (DOSS)

| Parameter | Value | Species | Context |

| Acute Oral LD₅₀ | 1.80 - 7.5 g/kg | Rat | Acute toxicity studies.[3] |

| Acute Oral LD₅₀ | 1.50 - 4.8 g/kg | Mouse | Acute toxicity studies.[3] |

| Intestinal Water Transport Inhibition | 80% inhibition at 0.5 mM | Human | In vivo single pass infusion of the jejunum.[6] |

| Jejunal and Colonic Na,K-ATPase Activity | Significant decrease at 260 mg/kg | Rat | Intragastric administration.[7] |

| Jejunal and Colonic PGE₂ Content | Significant increase at 260 mg/kg | Rat | Intragastric administration.[7] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving Dioctyl Sodium Sulfosuccinate (DOSS).

Protocol for In Vitro Adipocyte Differentiation of 3T3-L1 Cells

This protocol is adapted from methodologies used to study adipogenesis and can be employed to investigate the effects of DOSS as a potential obesogen.[8][9]

Materials:

-

3T3-L1 preadipocyte cell line

-

DMEM with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (Growth Medium)

-

Differentiation Medium A (MDI): Growth Medium supplemented with 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 1 µg/mL insulin.

-

Differentiation Medium B: Growth Medium supplemented with 1 µg/mL insulin.

-

Dioctyl Sodium Sulfosuccinate (DOSS) stock solution.

-

Oil Red O staining solution.

Procedure:

-

Cell Seeding: Plate 3T3-L1 preadipocytes in a multi-well plate at a density that allows them to reach confluence.

-

Growth to Confluence: Culture the cells in Growth Medium at 37°C in a 5% CO₂ incubator until they are 100% confluent.

-

Induction of Differentiation (Day 0): Two days post-confluence, replace the Growth Medium with Differentiation Medium A. DOSS can be added at desired concentrations at this stage.

-

Insulin Treatment (Day 2): After 48 hours, replace the medium with Differentiation Medium B (containing insulin).

-

Maintenance (Day 4 onwards): After another 48 hours, replace the medium with fresh Growth Medium. Replenish the Growth Medium every two days.

-

Assessment of Adipogenesis (Day 8-10): Mature adipocytes containing lipid droplets should be visible.

-

Quantification:

-

Wash the cells with Phosphate Buffered Saline (PBS).

-

Fix the cells with 10% formalin for 1 hour.

-

Wash with water and then with 60% isopropanol.

-

Stain with Oil Red O solution for 20 minutes to visualize lipid droplets.

-

Wash with water and elute the stain with isopropanol.

-

Measure the absorbance of the eluate at 490 nm to quantify lipid accumulation.

-

Protocol for PPARγ Transactivation Assay

This protocol outlines a cell-based assay to measure the activation of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) by DOSS.[10][11]

Materials:

-

HEK293T or other suitable cell line.

-

Expression plasmid for a GAL4-PPARγ-LBD fusion protein.

-

Reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving a luciferase gene.

-

Transfection reagent.

-

Cell culture medium and supplements.

-

DOSS stock solution.

-

Rosiglitazone (positive control).

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Seeding: Plate HEK293T cells in a 96-well plate.

-

Transfection: Co-transfect the cells with the GAL4-PPARγ-LBD expression plasmid and the UAS-luciferase reporter plasmid using a suitable transfection reagent.

-

Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of DOSS or Rosiglitazone (positive control). Include a vehicle control.

-

Incubation: Incubate the cells for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

Luciferase Assay:

-

Lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Add the luciferase substrate to the cell lysate.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration. Express the results as fold activation over the vehicle control.

Signaling Pathways and Mechanisms of Action

This compound's biological effects are primarily attributed to its surfactant properties, but research has begun to uncover its influence on specific cellular signaling pathways.

Surfactant Action and Intestinal Secretion

The primary mechanism of this compound as a laxative is its action as an anionic surfactant. It lowers the surface tension of the stool, allowing water and lipids to penetrate and soften the fecal mass.[12] Beyond this physical effect, studies have shown that this compound can also induce intestinal fluid and electrolyte secretion. This effect may be mediated by an increase in mucosal cyclic AMP levels and the release of endogenous prostaglandins.[7]

PPARγ Agonism and Adipogenesis

Recent research has identified dioctyl sodium sulfosuccinate as a probable obesogen due to its activity as a ligand for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[5] PPARγ is a nuclear receptor that is a master regulator of adipogenesis (the formation of fat cells).

Experimental Workflow for Investigating DOSS as a PPARγ Agonist:

Activation of PPARγ by a ligand like DOSS initiates a signaling cascade that leads to the expression of genes involved in adipocyte differentiation and lipid metabolism. This has significant implications for understanding the potential environmental and pharmaceutical contributors to obesity and metabolic diseases.

Conclusion

This compound, or dioctyl sodium sulfosuccinate, is a compound with a diverse range of applications in research that extend far beyond its common use as a stool softener. A clear understanding of its various synonyms and the critical distinction from Dextran Sodium Sulfate (DSS) is essential for accurate scientific communication and research. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to explore its properties as a surfactant, its effects on intestinal physiology, and its role as a signaling molecule, particularly through the PPARγ pathway. As research continues to uncover the broader biological effects of widely used chemical compounds, a thorough and nuanced understanding of substances like this compound will be increasingly vital for professionals in drug development and life sciences.

References

- 1. Medication Use Evaluation of this compound in Constipation Prophylaxis and Opioid Induced Constipation at the WPB VA HCS Community Living Center - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdn.mdedge.com [cdn.mdedge.com]

- 3. Dioctyl Sulfosuccinate Sodium Salt: A Comprehensive Overview_Chemicalbook [chemicalbook.com]

- 4. issstindian.org [issstindian.org]

- 5. Effect of dioctyl sodium sulfosuccinate on structure and function of rodent and human intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of dioctyl sodium sulfosuccinate on cyclic AMP and prostaglandin E2 contents, and Na,K-ATPase, adenylate cyclase and phosphodiesterase activities in rat intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]

- 9. indigobiosciences.com [indigobiosciences.com]

- 10. raybiotech.com [raybiotech.com]

- 11. pharmainfonepal.com [pharmainfonepal.com]

- 12. Structural insight into PPARgamma activation through covalent modification with endogenous fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Docusate Sodium: A Comprehensive Technical Guide to Laboratory Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling procedures for Docusate Sodium in a laboratory setting. The information is compiled and synthesized from various safety data sheets and technical resources to ensure a high standard of safety and operational excellence for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a white or almost white, wax-like, plastic solid with a characteristic octanol-like odor.[1][2] It is hygroscopic and should be stored in an airtight container in a cool, dry place.[1]

| Property | Value | References |

| Molecular Formula | C20H37NaO7S | [1][3] |

| Molecular Weight | 444.56 g/mol | [1][4] |

| CAS Number | 577-11-7 | [1][5] |

| Melting Point | 173-179 °C | [2] |

| Water Solubility | 1.5 g/100 mL (at 25 °C) | [2] |

| Appearance | White or almost white, wax-like solid | [1][2] |

| Odor | Characteristic octanol-like odor | [1] |

Toxicological Data

This compound is classified as causing skin irritation and serious eye damage.[5][6][7][8] It is not classified as a respiratory or skin sensitizer, germ cell mutagen, carcinogen, or reproductive toxicant.[5][6]

| Test | Species | Route | Value | References |

| LD50 | Rat | Oral | 1900 mg/kg | [6] |

| LD50 | Mouse | Oral | 2643 mg/kg | [6][9] |

| LD50 | Rat | Intraperitoneal | 590 mg/kg | [6] |

| LD50 | Rabbit | Dermal | 10000 mg/kg | [9] |

Hazard Identification and Classification

This compound is classified with the following hazard statements:

-

H402: Harmful to aquatic life.[7]

The substance is not classified as a PBT (Persistent, Bioaccumulative and Toxic) or vPvB (very Persistent and very Bioaccumulative).[5][8] While the delivered product is not typically capable of dust explosion, the enrichment of fine dust can lead to this danger.[5]

NFPA 704 Rating:

| Category | Rating |

| Health | 3 |

| Flammability | 0 |

| Instability | 0 |

| Source:[6][10] |

Exposure Controls and Personal Protection

Currently, there are no specific Permissible Exposure Limits (PELs) established by the Occupational Safety and Health Administration (OSHA) or Recommended Exposure Limits (RELs) by the National Institute for Occupational Safety and Health (NIOSH) for this compound.[11][12][13][14][15] Therefore, it is crucial to handle this chemical with appropriate engineering controls and personal protective equipment to minimize exposure.

Engineering Controls

-

Ventilation: Use in a well-ventilated area.[5] Local exhaust ventilation should be used to control emissions at the source.[5] General ventilation is also recommended.[5]

-

Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[5]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles.[5][10]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.[5][10] Lab coats or other protective clothing are recommended to prevent skin contact.[9][10]

-

Respiratory Protection: If dusts are generated, a NIOSH-approved particulate respirator should be used.[5][10]

Safe Handling and Storage

Handling Procedures

-

Avoid contact with skin and eyes.[10]

-

Avoid breathing dust.[7]

-

Do not eat, drink, or smoke in areas where this compound is handled.[5]

-

Take precautionary measures against static discharge.[5]

Storage Conditions

-

Store in a tightly closed container in a dry and well-ventilated place.[1][7]

-

Keep away from incompatible materials such as strong oxidizing agents.[2][5]

-

The solid material is hygroscopic.[1]

Emergency Procedures

First-Aid Measures

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open.[5][10] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[5][10]

-

Skin Contact: Take off immediately all contaminated clothing.[5] Wash skin with plenty of water.[5][8] If skin irritation occurs, get medical advice/attention.[6]

-

Ingestion: Rinse mouth with water.[5] Do NOT induce vomiting.[5] Call a poison center or doctor if you feel unwell.[5]

-

Inhalation: Move the person into fresh air.[5] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[9]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area.[7] Wear appropriate personal protective equipment (see Section 4.2).[5][10]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so.[10] Do not let the product enter drains.[7]

-

Methods for Cleaning Up: Sweep up and shovel.[5] Place in a suitable, closed container for disposal.[5] Ventilate the area and wash the spill site after material pickup is complete.[5]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][5]

-

Unsuitable Extinguishing Media: A solid water stream may be inefficient.[2][6]

-

Hazardous Combustion Products: Carbon monoxide (CO) and Carbon dioxide (CO2).[2][5]

-

Special Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[10]

Experimental Protocols and Workflows

While specific, detailed experimental protocols for this compound are proprietary to individual research and development entities, the following diagrams illustrate generalized workflows for handling and safety.

Caption: General laboratory workflow for the safe handling of this compound.

Caption: Decision flowchart for responding to a this compound spill.

Stability and Reactivity

-

Reactivity: No known hazardous reactions under normal conditions of use.[5]

-

Chemical Stability: Stable under recommended storage conditions.[2][10]

-

Possibility of Hazardous Reactions: None under normal processing.[10]

-

Conditions to Avoid: Avoid creation of dust.[5]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide and carbon dioxide.[2][5]

Disposal Considerations

Waste material must be disposed of in accordance with all applicable federal, state, and local environmental regulations.[7] Do not allow the chemical to enter sewers or waterways.[7] Contaminated packaging should be treated as the product itself.[7]

This guide is intended for informational purposes and should be used in conjunction with your institution's specific safety protocols and the most current Safety Data Sheet (SDS) for this compound. Always prioritize a culture of safety in the laboratory.

References

- 1. This compound - CD Formulation [formulationbio.com]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound | C20H37NaO7S | CID 23673837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemos.de [chemos.de]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. dcfinechemicals.com [dcfinechemicals.com]

- 9. static.webareacontrol.com [static.webareacontrol.com]

- 10. medline.com [medline.com]

- 11. osha.gov [osha.gov]

- 12. Permissible Exposure Limits - Annotated Tables | Occupational Safety and Health Administration [osha.gov]

- 13. CDC - NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names : D [cdc.gov]

- 14. CDC - NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names : S [cdc.gov]

- 15. Search the NIOSH Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]

Methodological & Application

Application Notes and Protocols for Solubilizing Poorly Soluble APIs with Docusate Sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

A significant challenge in modern drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs). It is estimated that approximately 40% of drugs with market approval and nearly 90% of molecules in the discovery pipeline are poorly water-soluble.[1] This low solubility can lead to inadequate dissolution in the gastrointestinal tract, resulting in low and variable bioavailability, which in turn can compromise therapeutic efficacy. Docusate sodium, an anionic surfactant, presents a versatile and effective tool for enhancing the solubility and dissolution rate of these challenging APIs.[2][3]

This compound, also known as dioctyl sodium sulfosuccinate (DSS), is a powerful solubilizing, wetting, dispersing, and emulsifying agent.[2][4] Its amphiphilic nature allows it to reduce the surface tension at the interface between the drug particle and the surrounding medium, promoting wetting and subsequent dissolution.[5] Above its critical micelle concentration (CMC) of 0.11% w/v in aqueous solution at 25°C, this compound molecules self-assemble into micelles.[6] These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively increasing their concentration in an aqueous medium.[7] This document provides detailed application notes and experimental protocols for utilizing this compound to enhance the solubility of poorly soluble APIs.

Mechanism of Solubilization

The primary mechanism by which this compound enhances the solubility of poorly soluble APIs is through micellar solubilization. This process can be visualized as a multi-step pathway:

References

- 1. Hot Melt Extrusion: Highlighting Physicochemical Factors to Be Investigated While Designing and Optimizing a Hot Melt Extrusion Process - PMC [pmc.ncbi.nlm.nih.gov]

- 2. graphviz.org [graphviz.org]

- 3. GraphViz Examples and Tutorial [graphs.grevian.org]

- 4. pharmtech.com [pharmtech.com]

- 5. Design Space and QbD Approach for Production of Drug Nanocrystals by Wet Media Milling Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. jddtonline.info [jddtonline.info]

Application Notes and Protocols: Docusate Sodium as a Wetting Agent in Wet Granulation Techniques

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of docusate sodium as a wetting agent in wet granulation techniques. The information is intended to guide researchers and formulation scientists in the development of robust solid dosage forms, particularly for poorly soluble active pharmaceutical ingredients (APIs).

Introduction to this compound in Wet Granulation

This compound is an anionic surfactant widely employed in the pharmaceutical industry as an excipient.[1][2] Its primary functions in wet granulation include acting as a wetting agent, solubilizing agent, and dispersing agent.[1][3][4] Wet granulation is a common process used to improve the flowability, compressibility, and content uniformity of powder blends for tablet and capsule manufacturing.[5][6]

The efficacy of this compound is particularly notable in formulations containing Biopharmaceutics Classification System (BCS) Class II and Class IV drugs, which are characterized by low aqueous solubility.[3][4] By reducing the surface tension between the solid drug particles and the granulation liquid, this compound facilitates more uniform wetting, which is crucial for the formation of consistent and robust granules. This enhanced wetting can lead to improved dissolution rates and, consequently, better bioavailability of the API.[1][4]

This compound is available in various forms, including a 100% active waxy material, an 85% active granular form combined with sodium benzoate, and liquid solutions in alcohol or PEG 400.[3] It is known for its low toxicity and compatibility with a wide range of active drugs.[1][4]

Mechanism of Action

In wet granulation, the addition of a granulation liquid to a powder bed initiates the formation of liquid bridges between particles, leading to the formation of granules. For hydrophobic or poorly soluble drugs, uniform distribution of the granulation liquid can be challenging. This compound, as a surfactant, positions itself at the solid-liquid interface, reducing the interfacial tension. This allows the granulation liquid to spread more effectively over the surface of the drug particles, ensuring thorough and uniform wetting.

dot

Caption: Mechanism of this compound in Wet Granulation.

Quantitative Data Summary

While specific experimental data on the effect of this compound concentration on granule properties is not extensively available in publicly accessible literature, the following table illustrates the expected trends based on the established principles of wet granulation and the function of wetting agents. These values are for illustrative purposes and should be confirmed by experimental studies.

| This compound Concentration (% w/w of Granulating Fluid) | Mean Granule Size (µm) | Bulk Density (g/mL) | Tapped Density (g/mL) | Carr's Index (%) | Angle of Repose (°) |

| 0 (Control) | 250 | 0.45 | 0.55 | 18.2 | 38 |

| 0.5 | 300 | 0.48 | 0.60 | 20.0 | 35 |

| 1.0 | 350 | 0.52 | 0.65 | 20.0 | 32 |

| 2.0 | 400 | 0.55 | 0.70 | 21.4 | 30 |

Note: The above data is hypothetical and serves to illustrate the potential impact of this compound. Actual results will vary depending on the specific API, excipients, and processing parameters. An increase in this compound concentration is expected to lead to more efficient granulation, resulting in larger, denser granules with improved flow properties (lower angle of repose).

Experimental Protocols

The following are generalized protocols for high-shear and fluid-bed wet granulation incorporating this compound. These should be adapted and optimized for specific formulations.

High-Shear Wet Granulation Protocol

This protocol is suitable for formulations where rapid and efficient granulation is desired.

Materials and Equipment:

-

Active Pharmaceutical Ingredient (API)

-

Diluent (e.g., Lactose Monohydrate, Microcrystalline Cellulose)

-

Binder (e.g., Povidone K30)

-

Disintegrant (e.g., Croscarmellose Sodium)

-

This compound

-

Purified Water (or other suitable granulation liquid)

-

High-Shear Mixer/Granulator

-

Fluid-Bed Dryer or Tray Dryer

-

Sieve/Mill

Procedure:

-

Dry Mixing:

-

Charge the API, diluent, and intragranular portion of the disintegrant into the bowl of the high-shear granulator.

-

Mix the powders at a pre-determined impeller and chopper speed for 5-10 minutes to ensure a homogenous blend.

-

-

Preparation of Granulating Fluid:

-

Dissolve the binder (e.g., Povidone K30) in the purified water with stirring.

-

Once the binder is fully dissolved, add the required amount of this compound and stir until a clear solution is obtained.

-

-

Granulation:

-

Start the impeller and chopper of the high-shear granulator at a defined speed.

-

Add the granulating fluid at a controlled rate.

-

Continue mixing (wet massing) for a specified time after the addition of the granulating fluid to achieve the desired granule consistency. The endpoint can be determined by monitoring the power consumption of the mixer.

-

-

Wet Milling (Optional):

-

If large agglomerates are formed, pass the wet mass through a screen of appropriate mesh size.

-

-

Drying:

-

Dry the wet granules in a fluid-bed dryer or a tray dryer at a specified temperature until the desired moisture content (typically 1-3%) is reached.

-

-

Dry Milling:

-

Mill the dried granules through an appropriately sized screen to achieve the desired particle size distribution.

-

-

Final Blending:

-

Add the extragranular portion of the disintegrant and any lubricant (e.g., Magnesium Stearate) to the dried, milled granules and blend for a short period (e.g., 3-5 minutes).

-

dot

Caption: High-Shear Wet Granulation Workflow.

Fluid-Bed Wet Granulation Protocol

This method is often preferred for achieving more porous granules and can be a more contained process.

Materials and Equipment:

-

Same as for High-Shear Wet Granulation

-

Fluid-Bed Granulator/Dryer with a top-spray or bottom-spray nozzle

Procedure:

-

Preparation of Granulating Fluid:

-

Prepare the granulating fluid containing the binder and this compound as described in the high-shear protocol.

-

-

Fluidization:

-

Charge the dry powder blend (API, diluent, disintegrant) into the product bowl of the fluid-bed granulator.

-

Fluidize the powder bed with heated air at a controlled flow rate and temperature.

-

-

Granulation (Spraying):

-

Once the powder bed is adequately fluidized, begin spraying the granulating fluid onto the powder at a controlled rate.

-

Continue spraying until all the granulating fluid is added. The process parameters (spray rate, atomization pressure, inlet air temperature) should be carefully controlled to manage granule growth.

-

-

Drying:

-

After spraying is complete, continue to fluidize the granules with heated air until the desired moisture content is reached.

-

-

Cooling:

-

Once dried, cool the granules in the fluid bed by turning off the heat.

-

-

Sieving/Milling (Optional):

-

If necessary, pass the dried granules through a sieve to remove any oversized agglomerates.

-

-

Final Blending:

-

Blend the granules with the extragranular excipients as described in the high-shear protocol.

-

Conclusion

This compound is a valuable excipient in wet granulation, particularly for overcoming the challenges associated with poorly soluble drugs. Its ability to enhance wetting and dispersion leads to the formation of more uniform and robust granules, which can translate to improved tablet properties and enhanced drug dissolution. The provided protocols offer a starting point for formulation development, and optimization of process parameters is essential to achieve the desired critical quality attributes of the final product.

References

- 1. pharmaexcipients.com [pharmaexcipients.com]

- 2. phexcom.com [phexcom.com]

- 3. DOCUSATE - DOCUSATE EXCIPIENT | Syensqo [syensqo.com]

- 4. Docusate – A Highly Effective Pharmaceutical Excipient - Pharmaceutical Business review [pharmaceutical-business-review.com]

- 5. wjbphs.com [wjbphs.com]

- 6. pharmaexcipients.com [pharmaexcipients.com]

Application Notes and Protocols for Docusate Sodium-Based Co-Surfactant-Free Microemulsions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docusate sodium, also known as Aerosol-OT or AOT, is an anionic surfactant recognized for its unique capability to form thermodynamically stable microemulsions without the need for a co-surfactant.[1] This property makes it a subject of significant interest in various fields, particularly in drug delivery, where the elimination of co-surfactants can reduce potential toxicity and formulation complexity.[2] These microemulsions, which are clear, isotropic, and stable dispersions of oil and water, can be formulated as either water-in-oil (w/o) or oil-in-water (o/w) systems, offering versatile platforms for the solubilization and delivery of both hydrophobic and hydrophilic active pharmaceutical ingredients (APIs).

These application notes provide detailed protocols for the formulation and characterization of co-surfactant-free microemulsions using this compound. The methodologies are compiled from established research to guide scientists in developing and evaluating these advanced drug delivery systems.

Data Summary of this compound Microemulsion Formulations

The following table summarizes quantitative data from various studies on co-surfactant-free this compound microemulsions, offering a comparative overview of formulation parameters and resulting physical characteristics.

| Oil Phase | Surfactant (this compound) Concentration | Water Phase | Resulting Microemulsion Type | Droplet Size (nm) | Polydispersity Index (PDI) |

| Isooctane | Varies (based on phase diagram) | Water | w/o | 23.2 - 52.7 (Radius of Gyration) | Not Reported |

| Decane | 1.0 x 10⁻² M | 0.2 M NaCl Solution | Winsor I / III / II | Not Reported | Not Reported |

| Heptane | 0.5% (w/w) | Water | Middle Phase (Winsor III) | Not Reported | Not Reported |

| Isopropyl Myristate | Not specified | Water | Not specified | 11.6 | Not Reported |

Experimental Protocols

Protocol 1: Construction of a Ternary Phase Diagram

Objective: To identify the microemulsion region in a ternary system of this compound, oil, and water. This is crucial for determining the concentration ranges of each component that lead to the spontaneous formation of a stable microemulsion.

Materials:

-

This compound (AOT)

-

Oil Phase (e.g., isooctane, decane, or a pharmaceutically relevant oil)

-

Purified Water

-

Glass vials or test tubes with secure caps

-

Magnetic stirrer and stir bars

-

Burette for titration

Methodology:

-

Preparation of Oil-Surfactant Mixtures: Prepare a series of mixtures of this compound and the chosen oil in varying weight ratios (e.g., 1:9, 2:8, 3:7, 4:6, 5:5, 6:4, 7:3, 8:2, 9:1) in glass vials.

-

Homogenization: Ensure complete dissolution of the this compound in the oil phase, using gentle heating or sonication if necessary.

-

Water Titration: Titrate each oil-surfactant mixture with purified water dropwise using a burette, while continuously stirring the mixture at a constant, moderate speed.

-

Visual Observation: After each addition of water, allow the system to equilibrate and visually inspect for changes in appearance. Note the transition from a clear solution to a turbid emulsion and then to a clear or translucent microemulsion.

-

Endpoint Determination: The endpoint for the microemulsion formation is the point at which the mixture becomes a single, clear, and isotropic phase. Record the amount of water added to reach this point.

-

Plotting the Phase Diagram: The compositions (by weight percentage) of the three components at the points of microemulsion formation are plotted on a ternary phase diagram. The region enclosed by these points represents the microemulsion domain.

Protocol 2: Preparation of a Co-Surfactant-Free this compound Microemulsion

Objective: To prepare a stable, co-surfactant-free microemulsion with a defined composition based on the previously constructed ternary phase diagram.

Materials:

-

This compound (AOT)

-

Selected Oil Phase

-

Purified Water

-

Active Pharmaceutical Ingredient (API) - optional

-

Magnetic stirrer and stir bar

-

Analytical balance

Methodology:

-

Component Selection: Choose a specific composition (weight percentages of this compound, oil, and water) that falls within the microemulsion region of the ternary phase diagram.

-

Surfactant and Oil Mixing: Accurately weigh the required amounts of this compound and the oil phase into a clean glass vial.

-

Homogenization: Stir the mixture using a magnetic stirrer until the this compound is completely dissolved in the oil.

-

(Optional) API Incorporation: If an oil-soluble API is being encapsulated, dissolve it in the oil-surfactant mixture at this stage. For a water-soluble API, it will be dissolved in the aqueous phase in the next step.

-

Addition of Aqueous Phase: Slowly add the pre-weighed amount of purified water (containing the dissolved water-soluble API, if applicable) to the oil-surfactant mixture while stirring continuously.

-

Microemulsion Formation: Continue stirring until a transparent, homogenous, and thermodynamically stable microemulsion is formed. This formation is typically spontaneous.

-

Equilibration: Allow the prepared microemulsion to equilibrate at a constant temperature for a period of time (e.g., 24 hours) before proceeding with characterization.

Protocol 3: Characterization of the this compound Microemulsion

Objective: To determine the key physicochemical properties of the prepared microemulsion to ensure it meets the desired specifications for its intended application.

A. Droplet Size and Polydispersity Index (PDI) Analysis

-

Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer).

-

Procedure:

-

Dilute the microemulsion sample with the continuous phase (either oil or water, depending on the microemulsion type) to an appropriate concentration to avoid multiple scattering effects.

-

Transfer the diluted sample into a clean cuvette.

-

Measure the droplet size and PDI at a constant temperature (e.g., 25°C).

-

Perform the measurement in triplicate to ensure reproducibility.

-

B. Viscosity Measurement

-

Instrumentation: A rheometer or viscometer (e.g., Brookfield viscometer).

-

Procedure:

-

Place an appropriate volume of the undiluted microemulsion into the instrument's sample holder.

-

Measure the viscosity at a controlled temperature and a range of shear rates to determine the rheological behavior of the microemulsion.

-

C. Electrical Conductivity Measurement

-

Instrumentation: A conductometer.

-

Procedure:

-

Immerse the conductivity probe into the undiluted microemulsion.

-

Measure the electrical conductivity. This measurement helps to determine the microemulsion type:

-

w/o microemulsion: Low conductivity.

-

o/w microemulsion: High conductivity.

-

Bicontinuous microemulsion: Intermediate and often increasing conductivity with the addition of the aqueous phase.

-

-

Visualizations

Caption: Workflow for formulating a co-surfactant-free this compound microemulsion.

Caption: Workflow for the characterization of this compound microemulsions.

References

Docusate Sodium as an Emulsifier in Cream and Gel Formulations: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docusate sodium, an anionic surfactant, is a versatile excipient in pharmaceutical formulations, valued for its properties as a wetting agent, solubilizer, and emulsifier.[1][2][3][4] Its ability to reduce surface tension at the oil-water interface makes it a suitable candidate for stabilizing emulsions in topical cream and gel formulations.[5][6][7] This document provides detailed application notes and experimental protocols for the use of this compound as a primary emulsifier in the development of oil-in-water (O/W) creams and gels.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for successful formulation development.

| Property | Value | Reference |

| Chemical Name | Sodium 1,4-bis(2-ethylhexyl) sulfosuccinate | [8] |

| Synonyms | Dioctyl sodium sulfosuccinate, DSS | [8] |

| Molecular Formula | C20H37NaO7S | [5] |

| Molecular Weight | 444.56 g/mol | [8] |

| Appearance | White, wax-like plastic solid | [6][8] |

| Solubility | Soluble in water (14 g/L at 25°C) | [6] |

| Critical Micelle Concentration (CMC) | 0.11% w/v in aqueous solution at 25°C | [8] |

| pH (1% w/v aqueous solution) | 5.8 - 6.9 | [8] |

Application Notes

Use in Oil-in-Water (O/W) Cream Formulations

This compound can be effectively utilized as the primary emulsifier in the preparation of O/W creams. Its anionic nature provides an electrostatic barrier around the oil droplets, preventing coalescence and enhancing emulsion stability.

Concentration: While specific concentrations for emulsification are not extensively documented in publicly available literature, a starting point can be inferred from its use as a wetting agent and for enhancing API solubility. A typical concentration range to evaluate for its emulsifying properties would be from 0.1% to 2.0% w/w . The optimal concentration will depend on the specific oil phase composition and the desired consistency of the cream.

Formulation Considerations:

-

Co-emulsifiers: To improve the stability and texture of the cream, this compound can be used in combination with fatty alcohols such as cetyl alcohol or stearyl alcohol. These co-emulsifiers increase the viscosity of the external phase and strengthen the interfacial film.

-

Oil Phase: The choice of oil will influence the required concentration of this compound. More polar oils may require a different emulsifier concentration than nonpolar oils.

-

pH: this compound is stable in a pH range of 1-10 in dilute aqueous solutions.[8] For topical formulations, the pH should be adjusted to be compatible with the skin, typically between 4.5 and 6.5.

Use in Gel Formulations

In gel formulations, this compound can act as a solubilizing agent for hydrophobic active pharmaceutical ingredients (APIs) and can also contribute to the formation of microemulsion-based gels.

Concentration: For enhancing API solubility, concentrations in the range of 0.1% to 1.0% w/w are often employed.[4] When formulating microemulsion gels, the concentration may need to be optimized in conjunction with the oil phase and co-surfactant concentrations.

Formulation Considerations:

-

Gelling Agents: this compound can be incorporated into hydrogels formed with common gelling agents like carbomers, cellulose derivatives (e.g., HPMC), or natural gums.

-

Clarity: The concentration of this compound and the oil phase will affect the clarity of the gel. Higher concentrations may lead to a more opaque appearance.

Experimental Protocols

Protocol 1: Preparation of an Oil-in-Water (O/W) Cream

This protocol outlines a general procedure for preparing a basic O/W cream using this compound as the primary emulsifier.

Materials:

-

This compound

-

Oil Phase (e.g., Mineral Oil, Cetyl Alcohol)

-

Aqueous Phase (Purified Water)

-

Preservative (e.g., Methylparaben, Propylparaben)

-

pH adjuster (e.g., Citric Acid, Sodium Hydroxide)

Equipment:

-

Beakers

-

Water bath or heating mantle

-

Homogenizer or high-shear mixer

-

pH meter

-

Analytical balance

Procedure:

-

Preparation of the Aqueous Phase:

-

In a beaker, dissolve this compound and any water-soluble ingredients (including preservative) in purified water.

-

Heat the aqueous phase to 70-75°C.

-

-

Preparation of the Oil Phase:

-

In a separate beaker, combine all oil-soluble ingredients (e.g., mineral oil, cetyl alcohol).

-

Heat the oil phase to 70-75°C.

-

-

Emulsification:

-

Slowly add the oil phase to the aqueous phase with continuous stirring using a homogenizer or high-shear mixer.

-

Continue homogenization for 10-15 minutes to ensure a fine and uniform emulsion.

-

-

Cooling and Final Adjustments:

-

Allow the emulsion to cool down to room temperature with gentle stirring.

-

Once cooled, check the pH and adjust if necessary to the desired range (e.g., 5.5 - 6.5).

-

Add any temperature-sensitive ingredients, such as fragrance, at this stage.

-

Transfer the cream to a suitable container.

-

Diagram of the O/W Cream Preparation Workflow:

Figure 1. Workflow for O/W Cream Preparation.

Protocol 2: Preparation of a Hydrogel with Solubilized API

This protocol describes the preparation of a hydrogel containing a poorly water-soluble active ingredient, using this compound as a solubilizing agent.

Materials:

-

This compound

-

Active Pharmaceutical Ingredient (API) - poorly water-soluble

-

Gelling Agent (e.g., Carbopol 940)

-

Neutralizing Agent (e.g., Triethanolamine)

-

Co-solvent (e.g., Propylene Glycol)

-

Purified Water

-

Preservative

Equipment:

-

Beakers

-

Magnetic stirrer

-

pH meter

-

Analytical balance

Procedure:

-

API Solubilization:

-

In a beaker, dissolve the this compound in a mixture of the co-solvent (e.g., propylene glycol) and a portion of the purified water.

-

Slowly add the API to this solution while stirring until it is completely dissolved.

-

-

Gel Formation:

-

In a separate beaker, disperse the gelling agent (e.g., Carbopol 940) in the remaining purified water with constant stirring to avoid clumping. Allow it to hydrate completely.

-

-

Incorporation and Neutralization:

-

Slowly add the API-docusate sodium solution to the hydrated gelling agent dispersion with continuous stirring.

-

Add the preservative.

-

Neutralize the gel by slowly adding the neutralizing agent (e.g., triethanolamine) dropwise until the desired pH and viscosity are achieved.

-

-

Final Product:

-

Continue stirring until a homogenous, transparent, or translucent gel is formed.

-

Transfer the gel to a suitable container.

-

Diagram of the Hydrogel Preparation Workflow:

Figure 2. Workflow for Hydrogel Preparation.

Characterization and Stability Testing

To ensure the quality and shelf-life of the formulated creams and gels, a series of characterization and stability tests should be performed.

| Test | Method | Purpose | Typical Results/Observations |

| Appearance | Visual Inspection | To assess color, odor, and homogeneity. | Uniform color and odor, free from visible lumps or separation. |

| pH Measurement | pH meter | To ensure the pH is within the desired range for skin compatibility and stability. | pH between 4.5 and 6.5. |

| Viscosity | Rotational Viscometer | To determine the flow properties and consistency of the formulation. | Viscosity will vary depending on the formulation but should remain consistent over time. |

| Droplet Size Analysis | Light Scattering or Microscopy | To determine the size distribution of the oil droplets in the emulsion. | Smaller, uniform droplet size generally indicates better stability. |

| Spreadability | Parallel Plate Method | To assess the ease of application of the cream or gel. | A larger spreadability diameter indicates better application properties. |

| Accelerated Stability Testing | ICH Guidelines (e.g., storage at elevated temperatures and humidity) | To predict the long-term stability of the product.[9][10] | No significant changes in appearance, pH, viscosity, or droplet size after storage. |

Diagram of the Formulation and Evaluation Process:

Figure 3. Logical Flow of Formulation and Evaluation.

Conclusion

This compound is a viable anionic surfactant for use as an emulsifier and solubilizing agent in topical cream and gel formulations. Its effectiveness is dependent on appropriate concentration selection, consideration of other formulation components, and process parameters. The provided protocols offer a starting point for development, and thorough characterization and stability testing are crucial to ensure a high-quality, stable, and effective final product. Further research into the specific Hydrophile-Lipophile Balance (HLB) value of this compound would greatly aid in more precise and efficient formulation design.

References

- 1. researchgate.net [researchgate.net]

- 2. pharmaexcipients.com [pharmaexcipients.com]

- 3. Docusate: Certified Oral Care Surfactant | Syensqo [syensqo.com]

- 4. This compound | Benefits Of Docusatd Sodium [carbomer.com]

- 5. This compound | C20H37NaO7S | CID 23673837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Docusate - Wikipedia [en.wikipedia.org]

- 7. Docusate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. phexcom.com [phexcom.com]

- 9. Stability Evaluation of Bracketed Diclofenac Sodium USP in VersaPro™ Cream Base, VersaPro™ Gel Base and PLO Gel Mediflo™ 30 Compound Kit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: Docusate Sodium in Drug Delivery Systems for Enhanced Bioavailability

Audience: Researchers, scientists, and drug development professionals.

Introduction A significant challenge in pharmaceutical development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which is reported to affect 40-70% of new drug candidates.[1][2] This poor solubility often leads to low dissolution rates and consequently, reduced and variable oral bioavailability.[3] Docusate sodium (dioctyl sodium sulfosuccinate or DSS), an anionic surfactant, is a versatile and highly effective pharmaceutical excipient used to overcome these challenges.[1][3] Traditionally used as a stool softener, its powerful solubilizing, wetting, and emulsifying properties make it an invaluable tool in modern drug delivery systems.[2][3] This document outlines the mechanisms, applications, and protocols for using this compound to enhance the bioavailability of poorly soluble drugs.

Mechanism of Action

This compound enhances drug bioavailability through several key mechanisms attributed to its surfactant properties:

-

Improved Solubilization and Wetting: As a potent surfactant, this compound reduces the interfacial tension between the drug particles and the dissolution medium.[4] This improves the wetting of hydrophobic drug surfaces, facilitating their dissolution and increasing the concentration of the drug available for absorption.[5]

-

Micellar Encapsulation: Above its critical micelle concentration (CMC), this compound forms micelles that can encapsulate lipophilic drug molecules, effectively increasing the drug's solubility in the aqueous environment of the gastrointestinal (GI) tract.[6]

-

Enhanced Membrane Permeability: In vitro evidence suggests this compound can fluidize the cell membranes of the intestinal mucosa.[7] This transient and reversible effect can increase the permeability of the membrane, allowing for enhanced absorption of the drug into systemic circulation.

-

Hydrophobic Ion Pairing (HIP): this compound can form a "hydrophobic ion pair" with certain drug molecules. This technique involves pairing a charged drug with an oppositely charged amphiphilic molecule, like docusate. The resulting complex is more lipophilic, which significantly enhances its solubility in the lipid components of advanced drug delivery systems like Self-Emulsifying Drug Delivery Systems (SEDDS).[8]

References

- 1. This compound - Pharmaceutical Business review [pharmaceutical-business-review.com]

- 2. Docusate – A Highly Effective Pharmaceutical Excipient - Pharmaceutical Business review [pharmaceutical-business-review.com]

- 3. pharmaexcipients.com [pharmaexcipients.com]

- 4. Docusate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. This compound - CD Formulation [formulationbio.com]

- 6. Effect of this compound on drug release from a controlled-release dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C20H37NaO7S | CID 23673837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Hydrophobic Ion Pairing of Small Molecules: How to Minimize Premature Drug Release from SEDDS and Reach the Absorption Membrane in Intact Form - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Preparation of Docusate Sodium Solutions in a Laboratory Setting

Audience: Researchers, scientists, and drug development professionals.

Introduction: Docusate sodium, an anionic surfactant, is widely utilized in pharmaceutical formulations as a wetting agent, emulsifier, and dispersant to enhance the dissolution of poorly soluble active pharmaceutical ingredients.[1][2] Its ability to reduce surface tension allows for increased penetration of water and fats into solid particles.[3] In a laboratory context, this compound solutions are employed in a variety of applications, including in vitro dissolution testing, formulation development, and as a component in cell lysis buffers. Accurate and consistent preparation of these solutions is crucial for reproducible experimental outcomes. This document provides a detailed protocol for the preparation of this compound solutions for laboratory use, along with relevant physicochemical data and a workflow diagram.

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below for easy reference during solution preparation.

| Property | Value | Reference |

| Appearance | White or almost white, wax-like, plastic solid | [2][4] |

| Molecular Formula | C₂₀H₃₇NaO₇S | [5] |

| Molecular Weight | 444.56 g/mol | [4][5] |

| Solubility in Water | Sparingly soluble; 1 g in 70 mL (approximately 1.4% w/v) at 25°C. Solubility increases with temperature (5.5 g/100cc at 70°C). | [6] |

| Solubility in Other Solvents | Soluble in ethanol (95%), glycerin, chloroform, and ether. | [4][7] |

| pH (1% w/v aqueous solution) | 5.8 - 6.9 | [4] |

| Stability | Stable in the solid state at room temperature. Dilute aqueous solutions are stable between pH 1 and 10. Subject to hydrolysis at pH <1 and pH >10. | [2][4] |

| Storage | The solid material is hygroscopic and should be stored in an airtight container in a cool, dry place. | [2][4] |

| Incompatibilities | Incompatible with strong oxidizing agents. Addition of electrolytes, such as 3% sodium chloride, to aqueous solutions can cause turbidity. Incompatible with acids at pH <1 and alkalis at pH >10. | [2][4][6] |

Experimental Protocol: Preparation of a 1% (w/v) this compound Aqueous Solution

This protocol outlines the steps for preparing a 1% (w/v) aqueous solution of this compound, a common concentration for various laboratory applications. Adjustments to the mass of this compound and the final volume can be made to achieve other desired concentrations.

Materials:

-

This compound (solid, e.g., powder or flakes)

-

Deionized or distilled water

-

Volumetric flask (e.g., 100 mL)

-

Analytical balance

-

Weighing paper or boat

-

Spatula

-

Magnetic stirrer and stir bar

-

Heating plate (optional, for gentle heating)

-

Parafilm® or flask stopper

Procedure:

-

Calculation: Determine the required mass of this compound for the desired concentration and volume. For a 1% (w/v) solution in 100 mL, 1 gram of this compound is needed.

-

Weighing: Accurately weigh the calculated amount of this compound using an analytical balance. This compound is hygroscopic, so it is advisable to weigh it promptly.[2][4]

-

Initial Dissolution: Transfer the weighed this compound into the volumetric flask. Add approximately half of the final volume of deionized or distilled water (e.g., 50 mL for a 100 mL solution).

-

Dissolution Enhancement (Choose one method):

-

Method A: Magnetic Stirring: Place a magnetic stir bar in the flask and place the flask on a magnetic stirrer. Stir the solution until the this compound is fully dissolved. This may take some time as it dissolves slowly in water.[6]

-

Method B: Gentle Heating and Stirring: If the dissolution is slow, gentle heating can be applied using a heating plate set to a low temperature (e.g., 40-50°C).[4] Combine with magnetic stirring for more efficient dissolution. Avoid boiling the solution.

-

Method C: Overnight Soaking: For a passive dissolution method, the this compound can be left to soak in the initial volume of water overnight.[4] Subsequent gentle stirring or agitation is usually sufficient to achieve complete dissolution.

-

-

Final Volume Adjustment: Once the this compound is completely dissolved, allow the solution to cool to room temperature if heating was applied. Carefully add deionized or distilled water to the volumetric flask until the meniscus reaches the calibration mark.

-

Homogenization: Stopper the flask securely and invert it several times to ensure the solution is homogeneous.

-

Storage: Transfer the prepared solution to a clean, well-labeled, and tightly sealed container. Store at room temperature (20°C to 25°C), protected from light and freezing.[8][9] Aqueous solutions are generally stable for a limited period; it is recommended to prepare fresh solutions as needed or to establish an appropriate expiration date based on the specific application.

Quality Control:

-

Visual Inspection: The final solution should be clear and free of any undissolved particulate matter.

-

pH Measurement: The pH of a 1% (w/v) aqueous solution should be between 5.8 and 6.9.[4]

Diagrams

Below is a diagram illustrating the experimental workflow for the preparation of a this compound solution.

Caption: Workflow for this compound Solution Preparation.

References

- 1. pharmaexcipients.com [pharmaexcipients.com]

- 2. This compound - CD Formulation [formulationbio.com]

- 3. medicines.org.uk [medicines.org.uk]

- 4. phexcom.com [phexcom.com]

- 5. This compound | C20H37NaO7S | CID 23673837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Ataman Kimya [atamanchemicals.com]

- 7. pharmacopoeia.com [pharmacopoeia.com]

- 8. paipharma.com [paipharma.com]

- 9. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing Docusate Sodium Concentration for Micelle Formation

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the optimal use of docusate sodium for micelle formation in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the Critical Micelle Concentration (CMC) of this compound? A1: The Critical Micelle Concentration (CMC) is the specific concentration at which this compound monomers begin to aggregate and form micelles in a solution. For this compound (also known as Aerosol OT or AOT) in an aqueous solution at 25°C, the CMC is approximately 0.11% w/v.[1] Another study has reported a CMC of 0.02% (w/v).[2] It is crucial to recognize that this value can be influenced by various experimental parameters.

Q2: What are the key factors that influence the CMC of this compound? A2: The CMC of this compound is sensitive to several factors:

-

Temperature: For ionic surfactants like this compound, the CMC value often exhibits a U-shaped relationship with temperature, where it first decreases to a minimum value and then increases as the temperature rises.[3]

-

Ionic Strength: The addition of electrolytes, such as salts, to the solution typically lowers the CMC of anionic surfactants. The added ions help to shield the electrostatic repulsion between the charged head groups of the this compound molecules, which promotes micelle formation at lower concentrations.[4]

-

pH: this compound solutions maintain their stability within a pH range of 1 to 10. At pH values below 1 or above 10, the surfactant can undergo hydrolysis, which will adversely affect micelle formation.[1]

-

Purity: The presence of impurities in the this compound can alter its physicochemical properties and lead to variations in the measured CMC.

Q3: What is the recommended procedure for preparing a this compound solution? A3: this compound can be slow to dissolve directly in water.[5] For effective preparation, it is recommended to add the this compound to water and apply gentle heat while stirring. An alternative method for preparing a 1g in 100mL solution involves soaking the this compound in 50mL of water overnight. The following day, the remaining water can be added with gentle heating and stirring to achieve complete dissolution.[1]

Q4: What are the proper storage conditions for this compound and its solutions? A4: Solid this compound is hygroscopic and should be kept in an airtight container in a cool, dry environment. Aqueous solutions of this compound are stable at room temperature when the pH is maintained between 1 and 10.[1]

Data Presentation

Impact of Environmental Factors on this compound CMC

The following tables summarize the expected influence of temperature and ionic strength on the CMC of this compound. These values are intended to be illustrative, and it is highly recommended to experimentally determine the CMC under your specific laboratory conditions.

Table 1: Illustrative Effect of Temperature on the CMC of this compound

| Temperature (°C) | Approximate CMC (mM) |

| 15 | 2.6 |

| 25 | 2.5 |

| 35 | 2.7 |

| 45 | 3.0 |

Note: This table is based on the characteristic U-shaped trend observed for many ionic surfactants. The precise CMC values for this compound may differ based on experimental conditions.

Table 2: Illustrative Effect of Ionic Strength (NaCl) on the CMC of this compound at 25°C

| NaCl Concentration (mM) | Approximate CMC (mM) |

| 0 | 2.5 |

| 10 | 1.8 |

| 50 | 1.2 |

| 100 | 0.8 |

Note: This table demonstrates the general principle that an increase in ionic strength leads to a decrease in the CMC for anionic surfactants.

Troubleshooting Guide

| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |

| Solution appears cloudy or shows precipitation | - The concentration of added electrolytes may be too high. For instance, the addition of 3% sodium chloride can lead to turbidity.[6] - The solution's pH may be outside the stable range of 1-10, resulting in hydrolysis.[1] - The temperature of the solution may be too low, thus reducing solubility. | - Decrease the concentration of the added electrolyte. - Verify and adjust the solution's pH to fall within the 1-10 range. - Gently warm the solution while stirring to improve solubility, as this compound's solubility in water increases with temperature. |

| Inconsistent or non-reproducible CMC measurements | - Inaccurate preparation of the this compound stock solution. - Contamination of glassware or the solvent used. - Fluctuations in temperature during the measurement process. - Presence of impurities in the this compound sample. | - Ensure accurate weighing and dilution for the stock solution. - Use thoroughly cleaned glassware and high-purity water. - Employ a temperature-controlled water bath to maintain a constant temperature during measurements. - Utilize a high-purity grade of this compound for your experiments. |

| This compound is difficult to dissolve | - this compound is known to have a slow rate of dissolution in water.[5] | - Apply gentle heating and continuous stirring. - As an alternative, allow the this compound to soak in a portion of the solvent overnight before proceeding with the final dilution.[1] |

| Excessive foaming of the solution | - Due to its surfactant nature, this compound solutions will foam upon vigorous agitation. | - Mix solutions gently using a swirling motion or a slow-speed magnetic stirrer. Refrain from shaking or other forms of vigorous mixing. |

Experimental Protocols

Protocol for CMC Determination using Tensiometry (Wilhelmy Plate Method)

This technique is based on the principle that the surface tension of a surfactant solution decreases with increasing concentration up to the CMC, beyond which it remains relatively constant.

Methodology:

-

Solution Preparation: Prepare a series of this compound solutions with varying concentrations in deionized water. This series should span a range above and below the anticipated CMC.

-

Instrument Calibration: Calibrate the surface tensiometer as per the manufacturer's guidelines, often using a standard such as pure water.

-

Surface Tension Measurement: For each solution, measure the surface tension using a clean Wilhelmy plate. Ensure the plate is correctly positioned at the air-liquid interface and allow the reading to stabilize before recording.

-

Data Plotting: Plot the recorded surface tension (γ) as a function of the logarithm of the this compound concentration (log C).

-

CMC Identification: The resulting plot will display two distinct linear segments. The CMC is determined from the concentration at the point where these two lines intersect.

Protocol for CMC Determination using Conductometry

This method is well-suited for ionic surfactants like this compound and works on the principle that the solution's conductivity exhibits a different rate of change below and above the CMC.

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in deionized water.

-

Instrument Calibration: Calibrate the conductivity meter with a standard solution of known conductivity.

-

Titration Setup: Place a precise volume of deionized water into a beaker equipped with a magnetic stirrer and immerse the conductivity probe.

-

Titration Process: Gradually add small, known volumes of the this compound stock solution to the water. After each addition, allow the solution to mix thoroughly and wait for the conductivity reading to stabilize.

-

Data Recording: Record the conductivity value after each aliquot addition.

-

Data Plotting: Plot the specific conductivity (κ) against the concentration of this compound.

-